molecular formula C13H14N2S B14912336 n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine

Cat. No.: B14912336
M. Wt: 230.33 g/mol
InChI Key: LTKDBCFVQZYAIQ-UHFFFAOYSA-N
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Description

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is part of the 2-aminothiazole family, known for its diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine typically involves the reaction of cyclopropylamine with 5-methyl-4-phenylthiazol-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the cyclopropyl group enhances its stability and potential interactions with biological targets .

Properties

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

N-cyclopropyl-5-methyl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H14N2S/c1-9-12(10-5-3-2-4-6-10)15-13(16-9)14-11-7-8-11/h2-6,11H,7-8H2,1H3,(H,14,15)

InChI Key

LTKDBCFVQZYAIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC2CC2)C3=CC=CC=C3

Origin of Product

United States

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